molecular formula C8H11FN2O B13149275 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13149275
M. Wt: 170.18 g/mol
InChI Key: HQIKRQIZKHRODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoroethyl group and the amino group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step synthetic routes. One common method involves the reaction of 2-fluoroethylamine with a suitable precursor, such as 6-methyl-2-pyridone, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the amino group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino and fluoroethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups may play a role in binding to biological receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridone: A precursor in the synthesis of 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one.

    2-Fluoroethylamine: Another precursor used in the synthesis.

    5-Amino-1-(2-chloroethyl)-6-methyl-1,2-dihydropyridin-2-one: A similar compound with a chloroethyl group instead of a fluoroethyl group.

Uniqueness

The presence of the fluoroethyl group in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

5-amino-1-(2-fluoroethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C8H11FN2O/c1-6-7(10)2-3-8(12)11(6)5-4-9/h2-3H,4-5,10H2,1H3

InChI Key

HQIKRQIZKHRODC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCF)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.